molecular formula C10H14BrCl3 B1256230 Mertensene

Mertensene

Cat. No.: B1256230
M. Wt: 320.5 g/mol
InChI Key: RUGBKCUWZCCZDR-QWDTXXANSA-N
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Description

Mertensene is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mertensene typically involves multiple steps, starting from simpler organic molecules One common approach is to begin with a cyclohexane derivative, followed by sequential halogenation reactions to introduce the bromine and chlorine atoms

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

Mertensene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bond in the (E)-2-chloroethenyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Addition: Reagents like hydrogen gas with a palladium catalyst for hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, Mertensene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes, receptors, or other biomolecules can provide insights into its biological activity and potential therapeutic applications.

Medicine

While not currently used as a drug, the compound’s structure suggests it could be a candidate for drug development

Industry

In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of Mertensene depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s halogen atoms and double bond may play crucial roles in its binding affinity and reactivity, influencing its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,4R,5S)-4-bromo-1,2-dichloro-1,5-dimethylcyclohexane: Lacks the (E)-2-chloroethenyl group.

    (1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(Z)-2-chloroethenyl]-1,5-dimethylcyclohexane: Contains the (Z)-2-chloroethenyl group instead of the (E)-isomer.

    (1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(E)-2-bromoethenyl]-1,5-dimethylcyclohexane: Substitutes a bromine atom for one of the chlorine atoms in the ethenyl group.

Uniqueness

The presence of the (E)-2-chloroethenyl group in Mertensene distinguishes it from similar compounds

Properties

Molecular Formula

C10H14BrCl3

Molecular Weight

320.5 g/mol

IUPAC Name

(1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane

InChI

InChI=1S/C10H14BrCl3/c1-9(3-4-12)6-10(2,14)8(13)5-7(9)11/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-,8+,9-,10+/m1/s1

InChI Key

RUGBKCUWZCCZDR-QWDTXXANSA-N

Isomeric SMILES

C[C@]1(C[C@]([C@H](C[C@H]1Br)Cl)(C)Cl)/C=C/Cl

Canonical SMILES

CC1(CC(C(CC1Br)Cl)(C)Cl)C=CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mertensene
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Mertensene
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Mertensene
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Mertensene

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